3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core with a thiazole ring attached at the 2-position and an amine group at the 1-position. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, scalability, and cost-effectiveness. Carbene insertion and radical addition methods are considered practical and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions can occur at the thiazole ring or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to study the effects of structural modifications on biological activity.
Medicine: The compound’s potential as a bioisostere makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as drug candidates .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in various applications.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another derivative with a different functional group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: A similar compound with a trifluoromethyl group.
Uniqueness
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H10N2S/c9-8-3-7(4-8,5-8)6-10-1-2-11-6/h1-2H,3-5,9H2 |
InChI Key |
DYBMRKJQHVPGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.